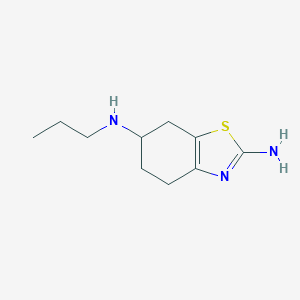

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Cat. No. B127720

Key on ui cas rn:

104617-86-9

M. Wt: 211.33 g/mol

InChI Key: FASDKYOPVNHBLU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08519148B2

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC2=C(N1)CC[C@@H](C2)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC2=C(N1)CCC(C2)NCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The products of purification processes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes

|

|

Duration

|

9 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The area of these peaks provides an estimated composition for the mixture which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purification

|

WAIT

|

Type

|

WAIT

|

|

Details

|

In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes

|

|

Duration

|

6 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results for each exemplary reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are provided in Table 3

|

Outcomes

Product

Details

Reaction Time |

6 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08519148B2

Procedure details

The products of purification processes were then analyzed by HPLC for chemical and chiral purity. FIG. 3A shows an exemplary HPLC trace starting material. In FIG. 4A, a large (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be observed at about 6 minutes and a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes. The area of these peaks provides an estimated composition for the mixture which is shown in the table below the trace, and shows the mixture as containing about 90.2% (6R) and 8.8% (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine. FIG. 3B shows an exemplary trace of the 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole product following purification. In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes, and no (6S)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed. It is additionally of note that several other minor peaks are also reduced or eliminated in the product trace, and the table below the trace indicates that (6R)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine makes up 99.9% of the product solution which is within the limits of analytical detectability. Results for each exemplary reaction are provided in Table 3:

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

NC1SC2C[C@@H](N)CCC=2N=1.[CH2:12]([NH:15][C@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14].NC1SC2CC(NCCC)CCC=2N=1>>[CH2:12]([NH:15][C@@H:16]1[CH2:25][CH2:24][C:19]2[N:20]=[C:21]([NH2:23])[S:22][C:18]=2[CH2:17]1)[CH2:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC2=C(N1)CC[C@@H](C2)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)N[C@@H]1CC2=C(N=C(S2)N)CC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1SC2=C(N1)CCC(C2)NCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The products of purification processes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a much smaller (6S)-4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine peak can be seen at about 9 minutes

|

|

Duration

|

9 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The area of these peaks provides an estimated composition for the mixture which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purification

|

WAIT

|

Type

|

WAIT

|

|

Details

|

In FIG. 3B, a large (6R)2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole peak is observed at about 6 minutes

|

|

Duration

|

6 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Results for each exemplary reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are provided in Table 3

|

Outcomes

Product

Details

Reaction Time |

6 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC)N[C@H]1CC2=C(N=C(S2)N)CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |